N-(2-Methyl-1-phenylprop-1-en-1-yl)benzamide
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Overview
Description
N-(2-Methyl-1-phenylprop-1-en-1-yl)benzamide: is an organic compound characterized by the presence of a benzamide group attached to a 2-methyl-1-phenylprop-1-en-1-yl moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(2-Methyl-1-phenylprop-1-en-1-yl)benzamide typically involves the condensation of 2-methyl-1-phenylprop-1-en-1-ylamine with benzoyl chloride under basic conditions. The reaction is carried out in an organic solvent such as dichloromethane or chloroform, with a base like triethylamine or pyridine to neutralize the hydrochloric acid formed during the reaction.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: N-(2-Methyl-1-phenylprop-1-en-1-yl)benzamide can undergo oxidation reactions, typically using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst, converting the compound to its corresponding amine.
Substitution: The compound can participate in nucleophilic substitution reactions, where the benzamide group can be replaced by other nucleophiles such as amines or alcohols.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Hydrogen gas, palladium catalyst, mild temperatures.
Substitution: Nucleophiles like amines or alcohols, organic solvents, and sometimes heat.
Major Products Formed:
Oxidation: Carboxylic acids, ketones.
Reduction: Amines.
Substitution: Various substituted benzamides.
Scientific Research Applications
Chemistry: N-(2-Methyl-1-phenylprop-1-en-1-yl)benzamide is used as an intermediate in the synthesis of more complex organic molecules. Its unique structure makes it a valuable building block in organic synthesis.
Biology: In biological research, this compound can be used to study enzyme interactions and metabolic pathways. Its structural similarity to certain biological molecules allows it to act as a probe in biochemical assays.
Medicine: Potential applications in medicinal chemistry include the development of new pharmaceuticals. The compound’s ability to interact with biological targets makes it a candidate for drug discovery and development.
Industry: In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its stability and reactivity make it suitable for various industrial applications.
Mechanism of Action
The mechanism of action of N-(2-Methyl-1-phenylprop-1-en-1-yl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
- N-(2-Methyl-1-phenylprop-1-en-1-yl)acetamide
- 2-(N-(2-Methyl-1-phenylprop-1-en-1-yl)-2-sulfoacetamido)acetic acid
- N-Methyl-N-[(1R)-1-Methyl-2-Phenylethyl]prop-2-en-1-amine
Comparison: N-(2-Methyl-1-phenylprop-1-en-1-yl)benzamide is unique due to its benzamide group, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and interaction profiles, making it suitable for specific applications where other compounds may not be as effective.
Properties
CAS No. |
118284-50-7 |
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Molecular Formula |
C17H17NO |
Molecular Weight |
251.32 g/mol |
IUPAC Name |
N-(2-methyl-1-phenylprop-1-enyl)benzamide |
InChI |
InChI=1S/C17H17NO/c1-13(2)16(14-9-5-3-6-10-14)18-17(19)15-11-7-4-8-12-15/h3-12H,1-2H3,(H,18,19) |
InChI Key |
HEHDWAKSVLMJKE-UHFFFAOYSA-N |
Canonical SMILES |
CC(=C(C1=CC=CC=C1)NC(=O)C2=CC=CC=C2)C |
Origin of Product |
United States |
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